

Physicochemical Properties of 3-(4-Bromophenyl)isoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)isoxazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bromophenyl group. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. [1][2] Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. [3][4] This technical guide provides a detailed overview of the core physicochemical properties of **3-(4-Bromophenyl)isoxazole**, outlines relevant experimental protocols for their determination, and illustrates key conceptual workflows pertinent to its synthesis and application in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3-(4-Bromophenyl)isoxazole**. This data is essential for researchers working on the synthesis, formulation, and biological evaluation of this compound and its derivatives.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrNO	[4]
Molecular Weight	224.05 g/mol	[4]
Appearance	White crystalline powder	[4]
Melting Point	99-104 °C	
Boiling Point	Data not available	
Solubility	Specific experimental data not available; likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	
logP (Predicted)	4.2573	[5]
pKa	Data not available	
CAS Number	13484-04-3	[4]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Protocol:

- **Sample Preparation:** A small amount of finely powdered, dry **3-(4-Bromophenyl)isoxazole** is packed into a capillary tube to a height of 2-3 mm.[6]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
- Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]
- Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure compound, this range is typically narrow (0.5-2°C).

Synthesis via [3+2] Cycloaddition

A prevalent method for synthesizing 3-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][8]

Protocol for Synthesis of **3-(4-Bromophenyl)isoxazole**:

- Nitrile Oxide Generation: 4-Bromobenzaldoxime is treated with an oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T in a suitable solvent (e.g., DMF or chloroform) to generate 4-bromobenzonitrile oxide in situ.
- Cycloaddition: A terminal alkyne, such as acetylene or a protected equivalent, is introduced to the reaction mixture. The nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with the alkyne.
- Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **3-(4-Bromophenyl)isoxazole**.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10]

Protocol:

- **Sample Preparation:** An excess amount of solid **3-(4-Bromophenyl)isoxazole** is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial. [9]
- **Equilibration:** The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. [10][11]
- **Phase Separation:** The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution. [12]
- **Quantification:** The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS). [11][12]
- **Calibration:** A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.

Lipophilicity (logP) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (logP). [13][14]

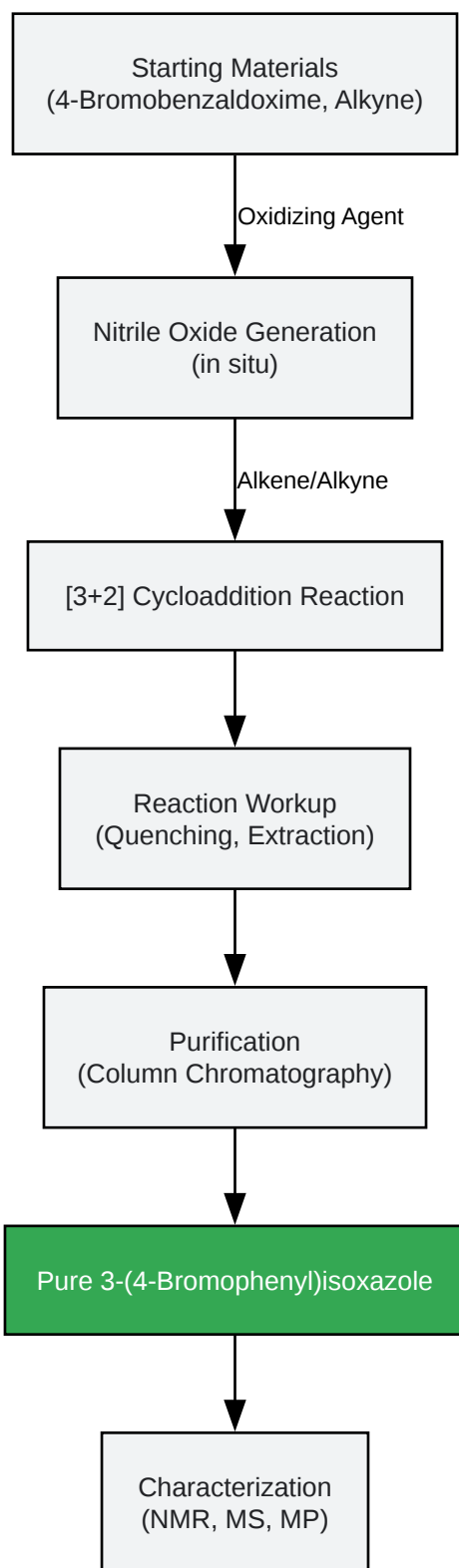
Protocol:

- **System Setup:** An RP-HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). [14]
- **Calibration:** A set of standard compounds with known logP values is injected into the HPLC system to establish a linear relationship between the logarithm of the retention factor (log k') and the known logP values. [15]
- **Sample Analysis:** A solution of **3-(4-Bromophenyl)isoxazole** is injected under the same chromatographic conditions.
- **Data Calculation:** The retention time of the compound is measured, and its capacity factor (k') is calculated. The logP of **3-(4-Bromophenyl)isoxazole** is then determined by

interpolating its log k' value onto the calibration curve.[16]

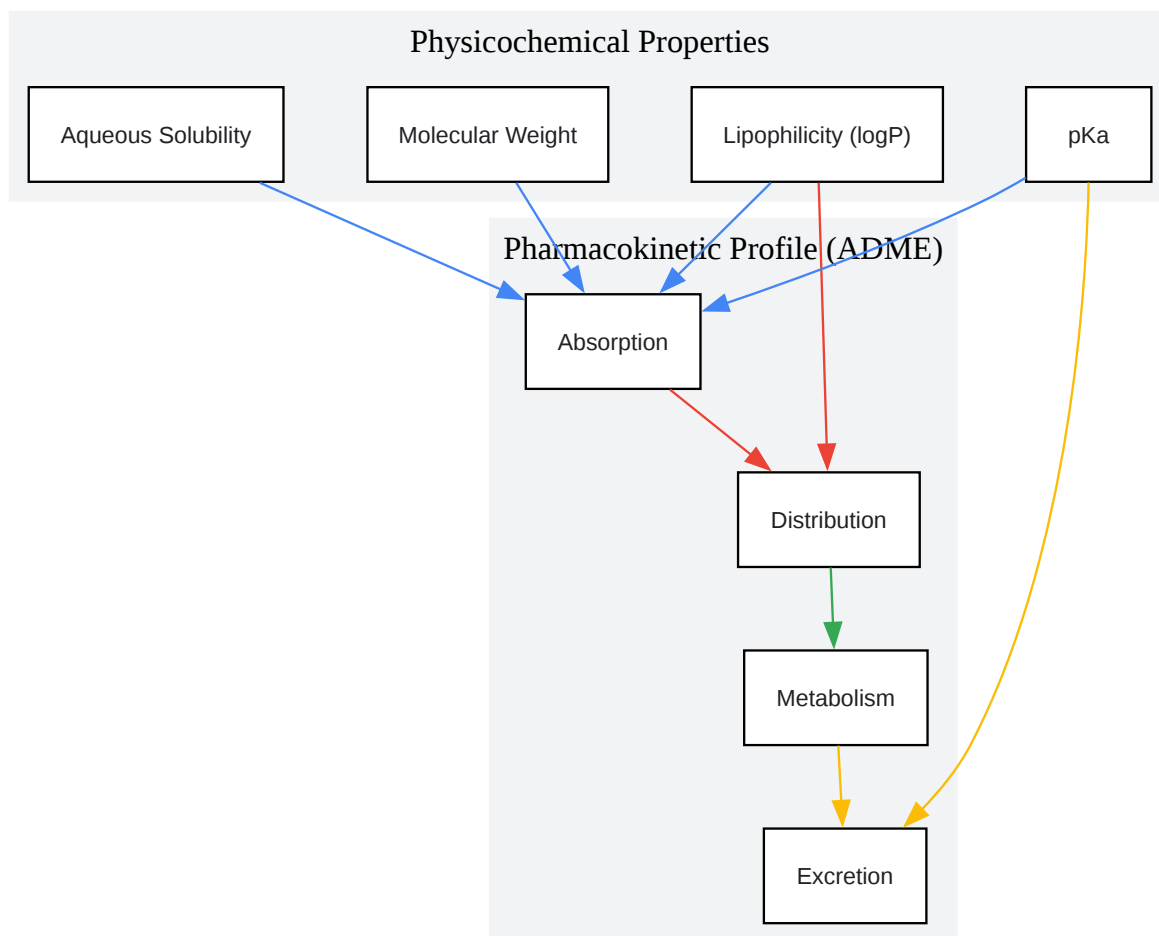
Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of **3-(4-Bromophenyl)isoxazole**.



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Caption: Generalized workflow for the synthesis of **3-(4-Bromophenyl)isoxazole**.



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Caption: Influence of physicochemical properties on drug ADME profile.

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